molecular formula C9H16O B8375059 3-Ethyl-3-methylcyclohexan-1-one

3-Ethyl-3-methylcyclohexan-1-one

Cat. No.: B8375059
M. Wt: 140.22 g/mol
InChI Key: HPFWICIZVJFFNM-UHFFFAOYSA-N
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Description

3-Ethyl-3-methylcyclohexan-1-one is an organic compound with the molecular formula C9H16O It is a derivative of cyclohexanone, where the cyclohexane ring is substituted with an ethyl group and a methyl group at the third carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethyl-3-methylcyclohexan-1-one can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone. The process typically includes the following steps:

    Formation of Enolate Ion: Cyclohexanone is treated with a strong base such as sodium hydride (NaH) to form the enolate ion.

    Alkylation: The enolate ion is then reacted with ethyl bromide and methyl iodide under controlled conditions to introduce the ethyl and methyl groups at the desired positions on the cyclohexane ring.

Industrial Production Methods

In industrial settings, the production of 3-ethyl-3-methylcyclohexanone may involve catalytic hydrogenation of the corresponding cresol derivatives or oxidation of methylcyclohexane. These methods are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3-methylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the cyclohexane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions typically use reagents like chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-Ethyl-3-methylcyclohexan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-ethyl-3-methylcyclohexanone exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-Methylcyclohexanone: A similar compound with a single methyl group on the cyclohexane ring.

    3-Ethylcyclohexanone: Another related compound with an ethyl group on the cyclohexane ring.

    Cyclohexanone: The parent compound without any substituents.

Uniqueness

3-Ethyl-3-methylcyclohexan-1-one is unique due to the presence of both ethyl and methyl groups at the third carbon position, which imparts distinct chemical and physical properties compared to its analogs

Properties

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

3-ethyl-3-methylcyclohexan-1-one

InChI

InChI=1S/C9H16O/c1-3-9(2)6-4-5-8(10)7-9/h3-7H2,1-2H3

InChI Key

HPFWICIZVJFFNM-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCC(=O)C1)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.1 g (10 mmol) of 3-methyl-cyclohex-2-en-1-one and 14 mg (0.2 mmol) of CuBr are introduced into 15 ml of THF. 5.78 ml (11 mmol) of a 1.6 molar triethylaluminum solution in toluene and 2.16 g (20 mmol) of trimethylsilyl chloride are added at 0° C. and stirred for 3 hours at room temperature. It is hydrolyzed with 10 ml of 1N hydrochloric acid, extracted with ethyl acetate and the solvent is evaporated. After chromatography on silica gel, 1.26 g (90% of theory) of 3-ethyl-3-methyl-cyclohexanone is obtained.
Quantity
1.1 g
Type
reactant
Reaction Step One
[Compound]
Name
CuBr
Quantity
14 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.16 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

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